Cas no 2835-59-8 (Benzenamine,3-(2-phenyldiazenyl)-)
Benzenamine,3-(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,3-(2-phenyldiazenyl)-
- β-aminoazobenzene
- 3-(Phenylazo)aniline
- 3-Aminoazobenzene
- Aniline,m-(phenylazo)- (7CI,8CI)
- Benzenamine, 3-(phenylazo)- (9CI)
- m-Aminoazobenzene
- F86775
- SCHEMBL8773132
- 3-[(E)-Phenyldiazenyl]aniline
- 3-phenyldiazenylaniline
- SY319875
- 3-(phenyldiazenyl)aniline
- CHEMBL5094338
- MFCD19302018
- DTXSID30534065
- 2835-59-8
-
- Inchi: 1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2/b15-14+
- InChI Key: FOTUJFGXQAJEIJ-CCEZHUSRSA-N
- SMILES: N(/C1=CC=CC(=C1)N)=N\C1C=CC=CC=1
Computed Properties
- Exact Mass: 197.09543
- Monoisotopic Mass: 197.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- PSA: 50.74
Benzenamine,3-(2-phenyldiazenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319875-0.1g |
3-(Phenyldiazenyl)aniline |
2835-59-8 | ≥95% | 0.1g |
¥7480.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319875-0.25g |
3-(Phenyldiazenyl)aniline |
2835-59-8 | ≥95% | 0.25g |
¥8800.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319875-1g |
3-(Phenyldiazenyl)aniline |
2835-59-8 | ≥95% | 1g |
¥11800.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319875-0.05g |
3-(Phenyldiazenyl)aniline |
2835-59-8 | ≥95% | 0.05g |
¥5984.00 | 2025-04-15 |
Benzenamine,3-(2-phenyldiazenyl)- Suppliers
Benzenamine,3-(2-phenyldiazenyl)- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Benzenamine,3-(2-phenyldiazenyl)-
Benzenamine, 3-(2-phenyldiazenyl)- (CAS No. 2835-59-8): A Comprehensive Overview in Modern Chemical Biology
Benzenamine, 3-(2-phenyldiazenyl)-, identified by the chemical identifier CAS No. 2835-59-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This review delves into the compound's structural characteristics, its applications in various scientific domains, and its relevance to contemporary research advancements.
The molecular structure of Benzenamine, 3-(2-phenyldiazenyl)- features a benzene ring substituted with an amino group at the 3-position and a phenyl diazo group at the 2-position. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for biological studies. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in the applications of Benzenamine, 3-(2-phenyldiazenyl)- in pharmaceutical development. Its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it a useful precursor for synthesizing biologically active compounds. Researchers have explored its potential in developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most intriguing aspects of Benzenamine, 3-(2-phenyldiazenyl)- is its role in photochemical reactions. The phenyl diazo group can undergo photolysis to produce highly reactive intermediates, such as benzophenone radicals. These intermediates have been utilized in photocatalytic processes and in the synthesis of functional materials. The compound's photochemical properties have also been investigated for their potential in developing advanced light-sensitive materials used in optoelectronic devices.
The compound's significance extends to its applications in agrochemical research. Derivatives of Benzenamine, 3-(2-phenyldiazenyl)- have been studied for their herbicidal and fungicidal properties. These derivatives exhibit promising activity against a range of plant pathogens, offering potential solutions for sustainable agricultural practices. The development of such agrochemicals is crucial for addressing global food security challenges while minimizing environmental impact.
Advances in computational chemistry have further enhanced the understanding of Benzenamine, 3-(2-phenyldiazenyl)-. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the design of more effective drug candidates. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have elucidated the compound's three-dimensional structure and dynamics.
The synthesis of Benzenamine, 3-(2-phenyldiazenyl)- has also seen significant advancements. Modern synthetic methodologies have enabled the production of this compound with high purity and yield. Catalytic processes, including transition metal-catalyzed reactions, have been particularly effective in streamlining its synthesis. These innovations not only improve efficiency but also reduce the environmental footprint of chemical manufacturing.
In conclusion, Benzenamine, 3-(2-phenyldiazenyl)- (CAS No. 2835-59-8) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents, photochemical materials, and agrochemicals. The ongoing research into this compound underscores its importance in addressing contemporary scientific challenges and advancing our understanding of molecular interactions.
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